![molecular formula C22H16O6 B2607249 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate CAS No. 896033-78-6](/img/structure/B2607249.png)
2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate
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Description
The compound “2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate” is a chemical compound with potential in scientific research. It is related to the class of compounds known as coumarins, which are oxa-heterocycles consisting of a benzene ring fused with an α-pyrone nucleus .
Synthesis Analysis
The synthesis of related compounds involves reactions such as the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine . Another method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of related compounds shows that all bond lengths lie in the normal range and excellently fit with those derived from the crystal structure of the parent compound . In the crystal, pairs of weak intermolecular C—H⋯O hydrogen bonds link two molecules into a centrosymmetric dimers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride . Another reaction involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds show that they have a density of 1.4±0.1 g/cm3, a boiling point of 440.5±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . They also have an enthalpy of vaporization of 73.5±3.0 kJ/mol and a flash point of 181.2±18.9 °C .Scientific Research Applications
Anticancer Activity
The compound’s structural features make it a promising candidate for cancer research. Some studies have shown that coumarin derivatives, including those with a chromenone core, possess significant anticancer properties. These mechanisms of action include inhibition of carbonic anhydrase, microtubule polymerization, and tumor angiogenesis. Researchers have also investigated its role in regulating reactive oxygen species (ROS) and other pathways .
Antibacterial and Antifungal Properties
Coumarins have demonstrated antibacterial and antifungal activities. The 2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate compound could be explored as a potential antimicrobial agent. Researchers could investigate its efficacy against specific bacterial strains (e.g., Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus) .
Cholinesterase and Monoamine Oxidase Inhibition
Coumarins have been studied for their inhibitory effects on cholinesterase (ChE) and monoamine oxidase (MAO) enzymes. These enzymes play crucial roles in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Investigating the inhibitory potential of this compound against ChE and MAO could provide insights into its therapeutic applications .
Anti-Inflammatory Activity
Inflammation is implicated in various diseases. Coumarins, including 2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate, have shown anti-inflammatory effects. Researchers could explore its impact on inflammatory pathways and potential applications in managing inflammatory conditions .
Antioxidant Properties
The compound’s chromenone scaffold suggests antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress. Investigating its radical-scavenging abilities and potential protective effects against oxidative damage could be valuable .
Materials Science and Fluorescent Chemosensors
Coumarin-based fluorescent chemosensors find applications in bioorganic chemistry and materials science. Researchers could explore whether this compound can act as a fluorescent probe for specific analytes or cellular processes. Its unique chromophore may contribute to its sensing capabilities .
properties
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-12(2)21(24)26-14-7-8-15-16(11-20(23)27-19(15)10-14)17-9-13-5-3-4-6-18(13)28-22(17)25/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVYUABUWCRREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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